18-Norabieta-8,11,13-triene-4,15-diol
Overview
Description
18-Norabieta-8,11,13-triene-4,15-diol is a diterpenoid compound with the molecular formula C19H28O2. It is a naturally occurring compound that can be isolated from various plant sources, including the cones of Larix kaempferi and the barks of Pinus yunnanensis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-Norabieta-8,11,13-triene-4,15-diol typically involves the isolation of the compound from natural sources. For instance, it can be extracted from the cones of Larix kaempferi using organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can also be synthesized through chemical reactions involving diterpenes like abieta-8,11,13-triene-15,18-diol and abieta-8,11,13-triene-7alpha,18-diol .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
18-Norabieta-8,11,13-triene-4,15-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
18-Norabieta-8,11,13-triene-4,15-diol has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of natural product-based pharmaceuticals and other industrial applications
Mechanism of Action
The mechanism of action of 18-Norabieta-8,11,13-triene-4,15-diol involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, thereby influencing cellular functions. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
18-Norabieta-8,11,13-triene-4,15-diol can be compared with other similar compounds, such as:
- Abieta-8,11,13-triene-15,18-diol
- Abieta-8,11,13-triene-7alpha,18-diol
- 18-Norabieta-8,11,13-triene-4,7alpha-diol
These compounds share similar structural features but differ in the position and type of functional groups. The uniqueness of this compound lies in its specific diol functional groups at positions 4 and 15, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-17(2,20)14-7-8-15-13(12-14)6-9-16-18(15,3)10-5-11-19(16,4)21/h7-8,12,16,20-21H,5-6,9-11H2,1-4H3/t16-,18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEXXEJYGVAGEE-BHIYHBOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)C(C)(C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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